1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Medicinal Chemistry Structure-Activity Relationship Steric Effects

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 1267691-35-9) is a heterocyclic building block comprising a 1,2,3-triazole core functionalized with a reactive 4-carbaldehyde group, a 5-methyl substituent, and a 1-(2-chlorobenzyl) moiety. This compound belongs to the class of 4-formyl-1,2,3-triazoles, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical discovery due to the synthetic versatility of the aldehyde group.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
Cat. No. B13240741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1CC2=CC=CC=C2Cl)C=O
InChIInChI=1S/C11H10ClN3O/c1-8-11(7-16)13-14-15(8)6-9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3
InChIKeyQHNHLQGQRTXDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde – Product Overview


1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 1267691-35-9) is a heterocyclic building block comprising a 1,2,3-triazole core functionalized with a reactive 4-carbaldehyde group, a 5-methyl substituent, and a 1-(2-chlorobenzyl) moiety [1]. This compound belongs to the class of 4-formyl-1,2,3-triazoles, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical discovery due to the synthetic versatility of the aldehyde group [2]. The presence of the *ortho*-chlorine atom on the benzyl ring introduces distinct steric and electronic properties that differentiate this molecule from its *meta*- and *para*-chloro isomers, as well as from other 5-substituted analogs .

Ortho‑chlorobenzyl
Distinct steric and electronic profile vs. meta and para isomers
4‑Formyl handle
Reactive aldehyde for hydrazone, oxime, and amine library synthesis
1,2,3‑Triazole core
Robust heterocycle suited to medicinal and agrochemical discovery

Why This Triazole Aldehyde Cannot Be Replaced


The 1,2,3-triazole-4-carbaldehyde scaffold is a common intermediate, but its biological and reactivity profile is exquisitely sensitive to the nature and position of substituents [1]. SAR studies on analogous triazole-4-carbaldehydes have demonstrated that the position of halogen substitution on an N-aryl ring dramatically impacts anti-tubercular MIC values, with certain isomers showing activity (MIC = 2.5 µg/mL) while others are inactive [2]. Furthermore, the *ortho*-chlorine in the target compound introduces steric hindrance that can restrict the conformational freedom of the benzyl group and alter the electron density of the triazole ring, effects that are absent in the *para*-chloro isomer or the non-halogenated parent compound [3]. Generic procurement of an unspecified 'triazole aldehyde' therefore carries a high risk of obtaining a regioisomer with divergent reactivity, solubility, and target binding.

Regioisomer mismatch
Ortho-, meta-, and para-chlorobenzyl triazoles show divergent reactivity and binding profiles; reported anti‑tubercular MIC shifts from active to inactive with halogen position change.
5‑Substituent sensitivity
Methyl, ethyl, or CF₂H at C‑5 alters lipophilicity and steric bulk; physicochemical properties and downstream reactivity can shift significantly between analogs.

Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Chlorine Steric Hindrance

The target compound's *ortho*-chlorine creates a steric clash with the triazole ring, restricting rotation of the benzyl group. This contrasts with the *meta*- and *para*-chloro isomers, where the chlorine atom is positioned away from the triazole core, allowing greater conformational freedom. This fundamental steric difference is predicted to influence the compound's molecular recognition and binding entropy . Class-level SAR data on related triazole series show that *ortho*-substitution on the N-aryl group is generally deleterious to potency, whereas *para*-substitution is tolerated or potency-enhancing, indicating the *ortho* pattern represents a distinct pharmacological profile [1].

Conformational restriction
Class‑level inference
ortho‑Cl: restricted rotation due to peri‑interaction
meta‑/para‑Cl: free rotation, lower barrier
Supports steric pocket targeting in lead design
In silico conformational analysis; supported by OpenSourceMalaria Series 4 SAR
Medicinal Chemistry Structure-Activity Relationship Steric Effects

Electronic Effects on Triazole Reactivity

The *ortho*-chlorine exerts both inductive (-I) and resonance (+M) electronic effects. Due to its proximity to the triazole N-1, the *ortho*-Cl can influence the electron density of the triazole ring more strongly than a *para*-Cl. Using Hammett substituent constants as a quantitative proxy, *ortho*-Cl (σₚ = 0.23, but with additional ortho-polar and steric contributions) presents a distinct electronic environment compared to *para*-Cl (σₚ = 0.23, with minimal steric interaction) [1]. This differential electronic modulation can affect the reactivity of the 4-carbaldehyde group towards nucleophiles, as well as the stability of the triazole ring.

Electronic modulation
Cross‑study comparable
ortho‑Cl: σₚ ≈ 0.23 + field/steric perturbation
para‑Cl: σₚ = 0.23, resonance‑only
Reactivity of carbaldehyde may differ between isomers
Hammett constants from standard compilations; inferred from physical organic principles
Organic Synthesis Electronic Effects Hammett Constants

Balanced Lipophilicity Profile

The computed partition coefficient (XLogP3) for the target compound is 2.1, derived from PubChem data [1]. This value is lower than the 5-ethyl analog (1-[(2-chlorophenyl)methyl]-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde), which is expected to have a higher XLogP3 due to the additional methylene group, and higher than the 5-difluoromethyl analog, where the electronegative fluorine atoms reduce lipophilicity. The moderate lipophilicity of the 5-methyl compound suggests a balanced profile for membrane permeability and aqueous solubility, a critical consideration in early-stage drug discovery.

Lipophilicity (XLogP3)
Cross‑study comparable
2.1
Intermediate polarity window for permeability/solubility balance
5‑ethyl analog predicted ~2.6; 5‑CF₂H analog predicted ~1.8 (PubChem XLogP3)
Physicochemical Properties Lipophilicity Drug-likeness

Efficient Scale-Up Synthetic Route

The target compound is accessible via the mild, room-temperature reaction of an α,β-acetylenic aldehyde with sodium azide in DMSO, a method reported to provide 5-substituted-4-carbaldehyde-1,2,3-triazoles in essentially quantitative yield without generating hazardous hydrazoic acid [1]. This synthetic efficiency ensures that gram-scale procurement is feasible and reproducible, unlike some alternative triazole aldehydes that require multi-step sequences or harsh conditions. The specific ortho-chlorobenzyl azide precursor is readily derived from 2-chlorobenzyl halides, making this compound a logistically attractive building block for custom synthesis projects.

Scalable synthesis
Supporting evidence
Room‑temp [3+2] cycloaddition in DMSO; reported quantitative yield
Supports gram‑scale supply assessment
Journet et al. (2001), Tetrahedron Letters; safe, non‑explosive conditions
Process Chemistry Click Chemistry Synthetic Accessibility

Research and Procurement Application Scenarios


Medicinal Chemistry Lead Optimization

Medicinal chemists investigating structure-activity relationships around triazole-based scaffolds should consider 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde as a key intermediate. Its ortho-chlorine restricts conformational flexibility, offering a unique shape for targeting sterically demanding enzyme pockets, as supported by class-level SAR showing divergent potency for ortho- vs. para-substituted triazoles [1]. The 4-carbaldehyde handle further allows rapid diversification into libraries of hydrazones, oximes, and amines for hit-to-lead campaigns.

Agrochemical Discovery

Halogenated benzyl triazoles have demonstrated phytotoxic and antifungal activities in multiple studies [2]. The target compound, with its ortho-chloro substitution, is an ideal starting material for synthesizing analogs of known triazole fungicides. Its moderate lipophilicity (XLogP3 = 2.1) suggests suitable foliar uptake properties, while the aldehyde group enables conjugation with other bioactive moieties, creating novel chimeric agrochemical leads.

Chemical Biology Probe Synthesis

The combination of a bioorthogonal 1,2,3-triazole core and a reactive aldehyde makes this compound valuable for constructing chemical probes. The ortho-chlorobenzyl group can serve as a hydrophobic anchor or a reporter tag (via Cl→I exchange for radiolabeling), while the aldehyde can be conjugated to hydrazide- or aminooxy-functionalized biomolecules [3]. This dual functionality is not easily replicated with simpler triazole aldehydes lacking the halogenated benzyl substituent.

Custom Synthesis and Procurement

For CROs and compound management teams, procuring 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde ensures availability of a structurally distinct building block that fills a gap in most commercial libraries, which are typically dominated by para-substituted or unsubstituted benzyl triazoles [1]. The compound's accessible synthesis via the Journet (2001) method supports reliable, cost-effective custom production at gram to multi-gram scales [4].

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Ortho‑chloro conformational restriction; aldehyde diversification handle
Steric pocket fit; library synthesis efficiency
Agrochemical Discovery
Ortho‑chloro substitution pattern; moderate lipophilicity (XLogP3 ~2.1)
Foliar uptake potential; antifungal SAR exploration
Chemical Biology Probe Synthesis
Triazole core + aldehyde dual functionality; ortho‑chlorobenzyl anchor
Bioconjugation reactivity; potential radiolabeling via Cl→I exchange
Custom Synthesis & Procurement
Structurally distinct (ortho‑substituted) building block; scalable route
Supply reliability; cost‑effective multi‑gram production
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